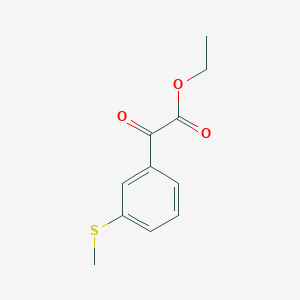

Ethyl 3-(methylthio)benzoylformate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylsulfanylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWLMJUETKTDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for Ethyl 3-(methylthio)benzoylformate: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of Ethyl 3-(methylthio)benzoylformate could be located. This suggests that the compound is not widely synthesized or characterized in publicly accessible resources.

Extensive searches were conducted for "this compound" and various chemical name derivatives. The search included queries for its proton and carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) data. Additionally, searches for synthetic procedures that would typically include such characterization data were performed, but these efforts did not yield any relevant results for the specified molecule.

It is important to distinguish the requested compound, this compound, from a similarly named but structurally different molecule, Ethyl 3-(methylthio)propionate . Spectroscopic data for the latter is readily available in numerous databases. However, this propionate derivative lacks the benzoyl group (a benzene ring attached to a carbonyl group) that is a key structural feature of the requested benzoylformate compound.

General Experimental Protocols for Spectroscopic Analysis

While specific data for this compound is unavailable, the following sections outline the general experimental methodologies that would be employed for its spectroscopic characterization were the compound available. These protocols are standard in the field of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of a reference standard, usually tetramethylsilane (TMS), would be added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule.

-

Sample Preparation: A spectrum could be obtained using a neat sample if it is a liquid, by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on a crystal surface.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, and its molecules would be ionized. Common ionization techniques include Electron Ionization (EI) for volatile compounds or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.

-

Instrumentation: A variety of mass analyzers could be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

Data Acquisition: The mass spectrometer would separate the resulting ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a novel compound like this compound is illustrated in the diagram below. This process ensures a comprehensive structural elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Physical and chemical properties of Ethyl 3-(methylthio)benzoylformate

Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield a compound with established physical and chemical data. The following guide pertains to the closely related and well-documented compound, Ethyl 3-(methylthio)propionate . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 3-(methylthio)propionate. The information is curated for professionals in research and development.

Core Physical and Chemical Properties

Ethyl 3-(methylthio)propionate is a synthetic carboxylic ester.[1] It is recognized for its characteristic fruity and sulfurous aroma, finding use as a flavoring agent in the food and fragrance industries.[2][3]

Identification and Characterization

Below is a summary of key identifiers for Ethyl 3-(methylthio)propionate.

| Identifier | Value | Source |

| CAS Number | 13327-56-5 | [1][2] |

| Molecular Formula | C6H12O2S | [1][2] |

| Molecular Weight | 148.22 g/mol | [1][2] |

| IUPAC Name | ethyl 3-(methylsulfanyl)propanoate | [1] |

| Synonyms | Ethyl 3-(methylthio)propanoate, Ethyl methyl mercaptopropionate | [1][2] |

| EINECS Number | 236-370-7 | [4] |

| FEMA Number | 3343 | [1][2] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of Ethyl 3-(methylthio)propionate.

| Property | Value | Conditions | Source |

| Physical State | Clear, colorless to pale yellow liquid | 20°C | |

| Odor | Fruity, pineapple, sulfurous | [2] | |

| Boiling Point | 197 °C | at 760 mmHg | [1][2] |

| Density | 1.032 g/mL | at 25 °C | [2] |

| Refractive Index | 1.46 | at 20 °C | [2] |

| Flash Point | 81 °C | Closed cup | [2] |

| Solubility | Soluble in 95% ethanol | [1] | |

| Vapor Pressure | 0.324 mmHg | at 25 °C | [4] |

Experimental Protocols

Synthesis of Ethyl 3-(methylthio)propionate

A common method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[4]

Materials:

-

Methyl mercaptan (CH₃SH)

-

Ethyl acrylate (C₅H₈O₂)

-

Sodium methoxide (CH₃ONa) as a catalyst

-

An appropriate solvent (e.g., ethanol)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium methoxide in the solvent.

-

Cool the mixture to a suitable temperature, typically between 0 and 10°C.

-

Slowly add methyl mercaptan to the solution while maintaining the temperature.

-

Subsequently, add ethyl acrylate dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the catalyst is neutralized with a suitable acid.

-

The product is then isolated by extraction and purified by distillation under reduced pressure.

Quality Control: The purity of the synthesized Ethyl 3-(methylthio)propionate is typically assessed using Gas Chromatography (GC) to ensure it meets the required specifications, often ≥99%.[2]

Logical Relationships and Workflows

The synthesis of Ethyl 3-(methylthio)propionate can be visualized as a straightforward workflow.

Caption: A diagram illustrating the key stages in the synthesis of Ethyl 3-(methylthio)propionate.

Potential Applications in Research and Drug Development

While the primary application of Ethyl 3-(methylthio)propionate is in the flavor and fragrance industry, its structural motifs may be of interest to researchers in drug development. Esters and thioether functional groups are present in various biologically active molecules.

Although no direct involvement in signaling pathways for Ethyl 3-(methylthio)propionate has been documented in the provided search results, the broader class of benzoylformate derivatives has been explored for various pharmacological activities. For instance, certain derivatives have been investigated for their role as photoinitiators in polymerization processes relevant to medical device coatings.[5] Additionally, other complex sulfur-containing heterocyclic compounds are subjects of interest in the development of novel therapeutic agents.

Further research into the biological activity of Ethyl 3-(methylthio)propionate and its derivatives could uncover potential applications in medicinal chemistry. Its relatively simple structure could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic value.

References

- 1. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(methylthio)propionate ≥99%, FCC, FG | 13327-56-5 [sigmaaldrich.com]

- 3. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]

- 4. chembk.com [chembk.com]

- 5. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

CAS number and IUPAC name for Ethyl 3-(methylthio)benzoylformate

Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield any publicly available data for a compound with this specific name. This suggests it may be a novel or uncharacterized compound. The following technical guide is provided for Ethyl 3-(methylthio)propionate , a structurally related and well-documented compound, to serve as an illustrative example for researchers, scientists, and drug development professionals.

Chemical Identification

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Ethyl 3-(methylthio)propionate, a compound recognized for its applications as a flavoring agent and in fragrance formulations.[2][5] It is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like, and sulfurous odor.[2][4][5]

| Property | Value | Source |

| Molecular Formula | C6H12O2S | [1][2][3][4] |

| Molecular Weight | 148.22 g/mol | [1][4][5] |

| Boiling Point | 197 °C (at 760 mm Hg) | [4][5] |

| Density | 1.032 g/mL (at 25 °C) | [4][5] |

| Refractive Index | n20/D 1.46 | [4][5] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |

| LogP | 1.57 | [4] |

| Purity (Assay) | ≥99% | [5] |

Experimental Protocols

A prevalent method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition reaction.[6] This process involves the reaction of an acrylic ester, such as ethyl acrylate, with a thiolated precursor like methyl mercaptan.[6] The successful execution of this synthesis requires meticulous control over reaction parameters to ensure a high yield and purity of the final product.[6]

Materials and Reagents:

-

Ethyl acrylate

-

Methyl mercaptan

-

Suitable catalyst (e.g., a base such as sodium methoxide)

-

Anhydrous solvent (e.g., ethanol or tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

-

Quenching agent (e.g., ammonium chloride solution)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A reaction vessel is assembled under an inert atmosphere (e.g., nitrogen) and charged with the anhydrous solvent and the catalyst. The setup is cooled to a suitable temperature, typically 0-10 °C, using an ice bath to manage the exothermic nature of the reaction.

-

Addition of Reactants: Ethyl acrylate is added to the stirred solution. Subsequently, methyl mercaptan is introduced slowly to the reaction mixture. The rate of addition is carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent. The mixture is then transferred to a separatory funnel, and the organic layer is extracted using an appropriate solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

Visualizations

The following diagram illustrates the logical workflow for the synthesis and purification of Ethyl 3-(methylthio)propionate as described in the experimental protocol.

Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.

While specific signaling pathways for Ethyl 3-(methylthio)propionate are not documented due to its primary use in the flavor and fragrance industry, sulfur-containing molecules are integral to various biological pathways. The diagram below provides a generalized overview of the central role of sulfur-containing amino acids in cellular metabolism, from which various sulfur-containing compounds are derived.

Caption: Overview of sulfur-containing amino acid metabolism.

References

- 1. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]

- 2. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl 3-methylthiopropionate | 13327-56-5 [chemicalbook.com]

- 5. Ethyl 3-(methylthio)propionate = 99 , FCC, FG 13327-56-5 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

Theoretical and Computational Blueprint for the Investigation of Ethyl 3-(methylthio)benzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(methylthio)benzoylformate is an aromatic ketone ester with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific molecule, this whitepaper presents a comprehensive theoretical and computational framework for its characterization. By leveraging Density Functional Theory (DFT), we outline a systematic approach to predict its structural, spectroscopic, and electronic properties. This guide also proposes a general synthetic pathway and discusses potential biological activities based on analogous benzoylformate and methylthio-substituted aromatic compounds. The methodologies and predicted data herein serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction

This compound is a small molecule featuring a central benzoylformate core, functionalized with a methylthio group at the meta position of the phenyl ring. The benzoylformate moiety is a known pharmacophore and a versatile building block in organic synthesis, notably in the development of photoinitiators and herbicides. The introduction of a methylthio group can significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel biological activities and material characteristics.

This document provides a detailed guide to the theoretical and computational investigation of this compound. The primary computational tool discussed is Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Theoretical and Computational Methodology

The computational investigation of this compound can be systematically approached using quantum chemical calculations. The following protocol outlines a standard workflow using a typical software package like Gaussian.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Generation: The molecule is first drawn in a molecular editor and a preliminary 3D structure is generated.

-

Computational Method: Density Functional Theory (DFT) calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency, allowing for polarization and diffuse functions.

-

Optimization: The geometry is optimized in the gas phase or with a solvent model (e.g., PCM for water or ethanol) to find the lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results of this calculation also yield the predicted infrared (IR) spectrum.

The workflow for this computational analysis is depicted in the diagram below.

Electronic Property Analysis

Understanding the electronic structure is crucial for predicting reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the optimized geometry calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify electrophilic and nucleophilic sites on the molecule.

Spectroscopic Property Prediction

Computational methods can predict spectroscopic data, such as NMR chemical shifts, which are invaluable for structure elucidation.

Protocol:

-

NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level of theory.

-

Reference Standard: Calculations are also performed for a reference standard, typically Tetramethylsilane (TMS), at the same level of theory.

-

Chemical Shift Prediction: The predicted ¹H and ¹³C NMR chemical shifts are calculated relative to the TMS standard.

Predicted Molecular Properties (Hypothetical Data)

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are illustrative and based on typical results for similar aromatic esters.

Table 1: Predicted Structural Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O (ester) | ~1.21 |

| C=O (ketone) | ~1.23 |

| C-S | ~1.78 |

| S-CH₃ | ~1.82 |

| Bond Angles (°) ** | |

| O=C-C=O | ~123.5 |

| C-S-C | ~101.2 |

| Dihedral Angles (°) ** | |

| Phenyl-C(=O)-C(=O)-O | ~90.0 |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| Electronic Properties | |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch (ester) | ~1730 |

| C=O Stretch (ketone) | ~1680 |

| C-S Stretch | ~700 |

| NMR Chemical Shifts (ppm) | |

| ¹³C (C=O, ester) | ~165 |

| ¹³C (C=O, ketone) | ~190 |

| ¹H (CH₃ of ethyl) | ~1.3 |

| ¹H (CH₂ of ethyl) | ~4.3 |

| ¹H (S-CH₃) | ~2.5 |

Potential Synthetic Route and Biological Significance

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthesis

A likely synthetic pathway would involve the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The general scheme for this reaction is illustrated below.

Potential Biological and Pharmacological Relevance

Benzoylformate derivatives have been investigated for a range of biological activities. The presence of the α-keto ester functionality makes them interesting candidates for enzyme inhibition studies. Furthermore, sulfur-containing aromatic compounds are prevalent in many pharmaceuticals. The introduction of the methylthio group could enhance lipophilicity, potentially improving cell membrane permeability. Based on related structures, potential areas for biological investigation include:

-

Antimicrobial Activity: Many sulfur-containing heterocycles and aromatic compounds exhibit antibacterial and antifungal properties.

-

Enzyme Inhibition: The α-keto acid moiety is a known inhibitor of various enzymes, including kynurenine-3-monooxygenase, which is relevant in neurodegenerative diseases.

-

Anticancer Activity: Modifications of the benzoyl scaffold have led to compounds with antiproliferative effects.

Conclusion

This whitepaper provides a comprehensive theoretical framework for the characterization of this compound, a molecule for which experimental data is currently lacking. The outlined computational protocols, based on Density Functional Theory, offer a reliable pathway to predict its structural, electronic, and spectroscopic properties. The hypothetical data presented serves as a benchmark for future experimental work. Furthermore, the proposed synthetic route and discussion of potential biological activities provide a clear starting point for researchers in drug discovery and materials science to begin their investigation of this promising compound.

An In-depth Technical Guide to Ethyl 3-(methylthio)propionate

A Note on the Compound Name: This technical guide focuses on Ethyl 3-(methylthio)propionate. While the initial request specified "Ethyl 3-(methylthio)benzoylformate," extensive searches yielded no commercially available compound or scientific literature under that name. It is highly probable that the intended compound of interest was Ethyl 3-(methylthio)propionate, a well-documented and commercially available substance.

This guide is intended for researchers, scientists, and professionals in drug development and other relevant fields, providing comprehensive information on the commercial suppliers, physicochemical properties, synthesis, and analysis of Ethyl 3-(methylthio)propionate.

Commercial Suppliers

Ethyl 3-(methylthio)propionate is available from various chemical suppliers, often in different grades for research and industrial applications. Key suppliers include:

-

Sigma-Aldrich (now part of MilliporeSigma): Offers the compound in various purities, including grades suitable for flavors and fragrances.[1]

-

TCI (Tokyo Chemical Industry): Provides Ethyl 3-(methylthio)propionate, with specifications on purity available on their website.

-

Amitychem: A China-based manufacturer and supplier of a range of chemicals, including Ethyl 3-(methylthio)propionate.[2]

-

AK Scientific, Inc. (AKSci): Supplies a range of reagents for research and development, including this compound.[3]

-

Santa Cruz Biotechnology: Offers Ethyl 3-(methylthio)propionate for research purposes.[4]

-

Ventos: A supplier specializing in flavor and fragrance ingredients.[5]

-

Lab Pro Inc.: Distributes laboratory chemicals and supplies, including Ethyl 3-(methylthio)propionate.[6]

-

The Good Scents Company: While not a direct seller, it provides extensive information on the compound and lists various suppliers.[7]

-

ChemBK: Lists multiple suppliers and provides an overview of the compound's properties.[8]

-

ECHEMI: A platform that connects buyers with chemical manufacturers, listing several suppliers for Ethyl 3-(methylthio)propionate.[2]

Physicochemical Data

The following table summarizes the key quantitative data for Ethyl 3-(methylthio)propionate.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂S | [8][9][10][11] |

| Molecular Weight | 148.22 g/mol | [6][9][11][12] |

| CAS Number | 13327-56-5 | [3][4][5][6][9][11][13] |

| Appearance | Colorless to pale yellow liquid | [7][9] |

| Odor | Fruity, pineapple, sulfurous, sweet, onion-like | [1][5][9][10][12] |

| Boiling Point | 196-197 °C at 760 mmHg | [1][3][7][8][9] |

| Density | 1.032 g/mL at 25 °C | [1][2][8] |

| Refractive Index (n20/D) | 1.457 - 1.463 | [1][2][7][9] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [12] |

| Solubility | Soluble in ethanol | [9][10] |

| Purity (typical) | ≥98% | [1][3][6] |

Experimental Protocols

A common and efficient method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[14] This reaction involves the 1,4-conjugate addition of a nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound.

Materials and Equipment:

-

Ethyl acrylate

-

Methyl mercaptan (or a suitable precursor like sodium thiomethoxide)

-

A basic catalyst (e.g., sodium methoxide, triethylamine)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Reaction flask equipped with a magnetic stirrer, condenser, and dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is charged with the anhydrous solvent and the basic catalyst under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of Reactants: Ethyl acrylate is dissolved in the anhydrous solvent and added to the reaction flask. Methyl mercaptan is then added dropwise to the stirred solution via a dropping funnel. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below a certain threshold (e.g., 10-15 °C).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting materials.

-

Work-up: Once the reaction is complete, the catalyst is neutralized with a mild acid (e.g., dilute hydrochloric acid or ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.

Quality Control: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][14]

For the analysis of Ethyl 3-(methylthio)propionate, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.[15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 or Newcrom R1 column.[15]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. For methods compatible with mass spectrometry, a small amount of formic acid is used as an additive. For other applications, phosphoric acid can be used.[15]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: A standard solution of Ethyl 3-(methylthio)propionate is prepared in the mobile phase or a compatible solvent at a known concentration. Samples to be analyzed are similarly prepared, ensuring they are filtered through a 0.45 µm filter before injection.

-

Analysis: The prepared sample is injected into the HPLC system.

-

Data Interpretation: The retention time of the peak corresponding to Ethyl 3-(methylthio)propionate is used for identification by comparing it to a standard. The peak area is used for quantification against a calibration curve generated from standards of known concentrations. This method is scalable and can be adapted for preparative separation to isolate impurities.[15]

Visualizations

Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.

Caption: Quality control workflow for Ethyl 3-(methylthio)propionate.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. echemi.com [echemi.com]

- 3. 13327-56-5 Ethyl 3-(methylthio)propionate AKSci J53059 [aksci.com]

- 4. scbt.com [scbt.com]

- 5. ETHYL 3-METHYLTHIOPROPIONATE [ventos.com]

- 6. labproinc.com [labproinc.com]

- 7. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scent.vn [scent.vn]

- 11. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]

- 12. innospk.com [innospk.com]

- 13. femaflavor.org [femaflavor.org]

- 14. nbinno.com [nbinno.com]

- 15. Ethyl 3-(methylthio)propionate | SIELC Technologies [sielc.com]

Safety Data Sheet for Ethyl 3-(methylthio)benzoylformate Not Publicly Available

A comprehensive search for the Safety Data Sheet (SDS) and associated technical data for Ethyl 3-(methylthio)benzoylformate (CAS No. 1256479-24-9) did not yield a publicly available document. While the existence of the compound, also known by its Dutch name "Ethyl 3-(methylthio)benzoylformaat," is confirmed with the molecular formula C11H12O3S, detailed safety and toxicological information necessary for creating an in-depth technical guide is not accessible in the public domain.[1]

The core requirements of this request—summarizing quantitative data from an SDS, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled without the foundational safety and experimental data typically found in an SDS.

However, information is readily available for a structurally similar compound, Ethyl 3-(methylthio)propionate (CAS No. 13327-56-5). Should research on this alternative compound be of interest, a detailed technical guide, including its safety data, physical and chemical properties, and available toxicological information, can be provided. This would include a summary of its use as a flavoring agent and fragrance ingredient.[2][3][4][5][6][7]

Available Data for the Alternative Compound: Ethyl 3-(methylthio)propionate

For illustrative purposes, the following tables summarize the kind of data that would be presented for Ethyl 3-(methylthio)propionate.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O2S | [3][8] |

| Molecular Weight | 148.22 g/mol | [8] |

| Appearance | Clear colorless to pale yellow liquid | [9][10] |

| Odor | Fruity, pineapple, sulfurous | [2][5][7][9] |

| Boiling Point | 197 °C | [5] |

| Density | 1.032 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.46 | [5] |

Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| Not classified as hazardous for 97.1% of reports.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |

| May cause respiratory tract irritation upon inhalation.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |

| May cause skin irritation and dermatitis.[10] | S24/25: Avoid contact with skin and eyes. |

| May cause eye irritation.[10] | - |

Experimental Workflows and Diagrams

Without specific experimental data on biological activity or signaling pathways for this compound, no diagrams can be generated.

Should you wish to proceed with a detailed report on Ethyl 3-(methylthio)propionate , please advise. The subsequent report would include a comprehensive review of its available safety data, experimental protocols from cited literature (if available), and relevant visualizations.

References

- 1. 1256479-24-9(this compound) | Kuujia.com [nl.kuujia.com]

- 2. Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145) - FooDB [foodb.ca]

- 3. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. Ethyl 3-(methylthio)propionate ≥99%, FCC, FG | 13327-56-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ETHYL 3-METHYLTHIOPROPIONATE [ventos.com]

- 8. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. Ethyl 3-methylthiopropionate(13327-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. cpachem.com [cpachem.com]

Potential starting materials for Ethyl 3-(methylthio)benzoylformate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylthio)benzoylformate: Potential Starting Materials and Synthetic Pathways

Introduction

This compound is an aromatic keto-ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a methylthio group at the meta position of the benzoyl moiety, offers a unique scaffold for further chemical modification. This technical guide provides a comprehensive overview of potential starting materials and detailed synthetic strategies for the preparation of this compound, aimed at researchers and professionals in chemical synthesis and drug development. Two primary retrosynthetic pathways are explored: a direct Friedel-Crafts acylation approach and a multi-step synthesis commencing with the construction of the substituted aromatic ring.

Retrosynthetic Analysis

A logical breakdown of the target molecule, this compound, reveals two key strategic disconnections.

-

C-C Bond Formation (Friedel-Crafts approach): The most direct approach involves the formation of the bond between the aromatic ring and the carbonyl group of the benzoylformate moiety. This suggests a Friedel-Crafts acylation reaction using thioanisole and an appropriate acylating agent like ethyl oxalyl chloride.

-

Functional Group Interconversion (Building from a substituted benzene): An alternative strategy involves starting with a pre-functionalized benzene ring, specifically 3-(methylthio)benzoic acid. This intermediate can then be converted to the final product through a series of steps, including activation to an acid chloride and subsequent reaction to form the keto-ester.

Pathway 1: Friedel-Crafts Acylation of Thioanisole

This pathway represents the most convergent and potentially efficient route to the target molecule. The core of this strategy is the electrophilic aromatic substitution reaction between thioanisole (methyl phenyl sulfide) and ethyl oxalyl chloride, catalyzed by a Lewis acid.

Starting Materials:

-

Thioanisole

-

Ethyl oxalyl chloride

-

Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[1][2]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture Preparation: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0-5°C using an ice bath.

-

Addition of Reactants: A solution of ethyl oxalyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the cooled AlCl₃ suspension over 30 minutes, allowing for the formation of the acylium ion complex.

-

Substrate Addition: Thioanisole (1.0 equivalent) dissolved in the dry solvent is then added dropwise to the reaction mixture over 30-60 minutes, while maintaining the temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 1-2 hours and then allowed to warm to room temperature, stirring for another 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is stirred vigorously for 15-20 minutes. The organic layer is separated using a separatory funnel, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Workflow Diagram: Friedel-Crafts Acylation Route

Caption: Workflow for the direct synthesis via Friedel-Crafts acylation.

Pathway 2: Synthesis from 3-Chlorobenzonitrile

This pathway involves the initial synthesis of a key intermediate, 3-(methylthio)benzoic acid, which is then elaborated to the final product. This route is advantageous when thioanisole is not the preferred starting material or when a more modular approach is desired.

Step 2a: Synthesis of 3-(Methylthio)benzoic Acid

This step utilizes a nucleophilic aromatic substitution followed by hydrolysis.

Starting Materials:

-

3-Chlorobenzonitrile

-

Sodium methylmercaptide (NaSMe)

-

Phase Transfer Catalyst (optional)

Experimental Protocol: Preparation of 3-(Methylthio)benzoic Acid

This protocol is adapted from published patent literature.[3][4]

-

Nucleophilic Substitution: In a three-necked flask, 3-chlorobenzonitrile (1.0 equivalent) is dissolved in an appropriate organic solvent (e.g., toluene or dichlorobenzene). A phase-transfer catalyst, such as a resin-immobilized quaternary ammonium salt (2-5% by weight), can be added. The mixture is heated to 60-70°C with vigorous stirring.

-

Reagent Addition: A solution of sodium methylmercaptide (1.1-1.5 equivalents) is added dropwise over 2-3 hours. After the addition is complete, the temperature is raised to 80°C and the reaction is stirred until the starting material is consumed (monitored by GC or TLC).

-

Hydrolysis: To the same reaction vessel, a solution of sodium hydroxide (2.0-3.0 equivalents) is added. The temperature is increased to 100-110°C and the mixture is refluxed until the evolution of ammonia gas ceases, indicating complete hydrolysis of the nitrile group.

-

Workup and Isolation: After cooling, the reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is discarded. The aqueous phase is then cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Purification: The solid crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by distillation to yield pure 3-(methylthio)benzoic acid.

Workflow Diagram: Synthesis of Key Intermediate

Caption: Synthesis of the 3-(methylthio)benzoic acid intermediate.

Step 2b: Conversion to Final Product

Once 3-(methylthio)benzoic acid is obtained, it must be converted to the ethyl benzoylformate. This is a multi-step process that first involves activation of the carboxylic acid, typically to an acid chloride.

-

Formation of Acid Chloride: 3-(methylthio)benzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF to yield 3-(methylthio)benzoyl chloride.[5]

-

Formation of the Keto-Ester: The resulting acid chloride can then be converted to the target keto-ester. While several methods exist for this transformation, they are often complex. A plausible, though not trivial, route would be the reaction of the 3-(methylthio)benzoyl chloride with a reagent such as the magnesium salt of ethyl hydrogen malonate, followed by decarboxylation. Due to its complexity, the direct Friedel-Crafts acylation (Pathway 1) is generally preferred for its straightforwardness.

Data Presentation: Properties of Key Reactants

The following table summarizes key quantitative data for the primary starting materials discussed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Thioanisole | C₇H₈S | 124.21 | 100-68-5 | -15.5 | 188 |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 4755-77-5 | N/A | 135 |

| 3-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 766-84-7 | 41-43 | 205 |

| 3-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 825-99-0 | 126-130 | N/A |

Conclusion

Two viable synthetic strategies for the preparation of this compound have been outlined.

-

Pathway 1 (Friedel-Crafts Acylation) is the more direct and convergent approach, making it the recommended route for efficiency. Its success hinges on the regioselectivity of the acylation of thioanisole, which is expected to favor the para-product, but the meta-isomer can be separated chromatographically.

-

Pathway 2 (From 3-Chlorobenzonitrile) provides an unambiguous route to the 3-substituted pattern. While more steps are involved, this pathway offers greater control over the isomer purity of the final product and relies on well-established name reactions.

The choice of pathway will depend on the availability of starting materials, desired purity, scalability, and the specific capabilities of the research laboratory. Both routes offer promising access to this compound for further use in research and development.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 4. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 5. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Review of Substituted Benzoylformate Esters: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoylformate esters, a class of α-keto esters, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth review of the current literature on substituted benzoylformate esters, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.

Synthesis of Substituted Benzoylformate Esters

The synthesis of substituted benzoylformate esters can be broadly categorized into two main approaches: esterification of the corresponding substituted benzoylformic acid and direct synthesis from other precursors.

1. Esterification of Substituted Benzoylformic Acids:

This is the most common and straightforward method. A substituted benzoylformic acid is reacted with an appropriate alcohol in the presence of an acid catalyst.

-

Traditional Method: Strong mineral acids like sulfuric acid have been traditionally used as catalysts. However, this method can lead to the decomposition of benzoylformic acid, resulting in lower yields and selectivity.[1]

-

Solid Acid Catalysis: More recent and eco-friendly methods utilize solid acid catalysts, such as TiO₂/SO₄²⁻. This approach offers milder reaction conditions, high selectivity, and high yields, with the added benefit of catalyst recyclability.[1]

A general workflow for this synthetic approach is outlined below:

Figure 1: General workflow for the synthesis of substituted benzoylformate esters via esterification.

2. Synthesis from Other Precursors:

An alternative route involves the oxidation of substituted mandelic acid esters. For instance, ethyl benzoylformate can be synthesized from ethyl mandelate using potassium permanganate as the oxidizing agent.

Experimental Protocol: Synthesis of Ethyl Benzoylformate from Mandelic Acid

This protocol is adapted from a literature procedure and provides a detailed methodology for the synthesis of ethyl benzoylformate.

-

Oxidation of Mandelic Acid: Mandelic acid is dissolved in a suitable solvent and cooled in an ice bath. Potassium permanganate is added portion-wise while maintaining a low temperature. The reaction progress is monitored for the disappearance of the permanganate color.

-

Work-up: Excess permanganate is quenched with ethanol. The precipitated manganese dioxide is removed by filtration. The filtrate is then acidified and extracted with an organic solvent.

-

Esterification: The crude benzoylformic acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

-

Purification: The resulting ethyl benzoylformate is purified by distillation under reduced pressure.

Biological Activities of Substituted Benzoylformate Esters and Related Compounds

While research on substituted benzoylformate esters is still expanding, studies on structurally related benzoyl derivatives have demonstrated a wide spectrum of biological activities, suggesting the therapeutic potential of this class of compounds.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzoyl derivatives. For instance, a series of novel benzamide derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli. Some of these compounds exhibited significant activity with low minimum inhibitory concentrations (MICs).

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

| Compound 9 | Gram-positive & Gram-negative bacteria | 7.8 - 1000 | 31.3 - 2000 |

Table 1: Antimicrobial activity of a selected phenylglyoxylic acid derivative (a close analog of benzoylformate esters). Data extracted from a study on phenylglyoxylic acid derivatives.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of phenylglyoxylic acid derivatives have also been investigated. In animal models, certain derivatives have shown a significant reduction in edema formation.[2] For example, 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide was identified as a potent anti-inflammatory agent.[2]

Anticancer Activity

The anticancer potential of benzoyl-containing heterocyclic compounds has been a subject of interest. A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed potent anticancer activity against a panel of human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 |

| Compound 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 |

| Compound 15 | A549 | 3.6 |

Table 2: Anticancer activity of selected 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives. Data extracted from a study on pyrrole derivatives.[2][3]

The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis.[2][3]

Figure 2: Proposed mechanism of anticancer activity for certain substituted benzoyl derivatives.

Antiviral Activity

Derivatives of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one have demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4] Several compounds in this series exhibited promising antiviral activity with good selectivity indices.[4]

Pharmacokinetics and Drug Development Potential

The pharmacokinetic properties of substituted benzoylformate esters are not yet extensively studied. However, the ester functionality itself suggests a potential for use as prodrugs. Ester prodrugs are often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.[5] The ester can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy has been successfully applied to other classes of drugs.

Further research is warranted to explore the structure-activity relationships (SAR) and the absorption, distribution, metabolism, and excretion (ADME) profiles of substituted benzoylformate esters. Such studies will be crucial in guiding the design of new drug candidates with improved efficacy and pharmacokinetic properties.

Conclusion

Substituted benzoylformate esters represent a promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive targets for medicinal chemists. While preliminary studies on related benzoyl derivatives have shown encouraging results in the areas of antimicrobial, anti-inflammatory, anticancer, and antiviral activities, a more systematic investigation of substituted benzoylformate esters is needed. Future research should focus on building a comprehensive library of these compounds, elucidating their mechanisms of action, and evaluating their pharmacokinetic profiles to fully realize their therapeutic potential.

References

- 1. (PDF) Design, Synthesis and Biological Evaluation of [research.amanote.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]

- 5. Synthesis and relative bioavailability of meptazinol benzoyl esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 3-(methylthio)benzoylformate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(methylthio)benzoylformate is a specialized organic building block with significant potential in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring an alpha-ketoester functionality and a methylthio-substituted aromatic ring, offers multiple reactive sites for a variety of chemical transformations. These notes provide an overview of its properties, a proposed synthetic protocol, and potential applications in organic synthesis.

Introduction

Alpha-ketoesters are valuable intermediates in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems. The presence of a methylthio group on the phenyl ring of this compound introduces an additional layer of functionality. The sulfur atom can act as a directing group in electrophilic aromatic substitution, be oxidized to sulfoxide or sulfone moieties to modulate electronic properties, or participate in metal-catalyzed cross-coupling reactions. This combination of reactive centers makes this compound a promising scaffold for the development of novel pharmaceuticals and functional materials.

Chemical and Physical Properties

| Property | Predicted Value/Information |

| CAS Number | 1256479-24-9 |

| Molecular Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

| Synonyms | Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate |

Proposed Synthetic Protocols

Direct, peer-reviewed synthetic procedures for this compound are not widely published. However, based on established organic chemistry principles, two plausible synthetic routes are proposed below.

Protocol 1: Friedel-Crafts Acylation of Thioanisole

This is the most direct and likely most efficient route. The methylthio group of thioanisole is an ortho-, para-directing group in electrophilic aromatic substitution.[1] Therefore, the Friedel-Crafts acylation with ethyl oxalyl chloride is expected to yield a mixture of the para (4-substituted) and ortho (2-substituted) isomers, with the meta (3-substituted) isomer as a minor product. Careful optimization of reaction conditions and purification by chromatography would be necessary to isolate the desired 3-isomer.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Thioanisole (methyl phenyl sulfide)

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid[2][3]

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous CS₂ or DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add thioanisole (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of thioanisole, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomer.

Protocol 2: Synthesis via 3-(Methylthio)benzoic Acid

This two-step route involves the synthesis of the corresponding carboxylic acid followed by esterification.

Step 1: Synthesis of 3-(Methylthio)benzoic Acid

A plausible route to 3-(methylthio)benzoic acid starts from 3-chlorobenzonitrile, which undergoes nucleophilic aromatic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile.[4][5]

Figure 2. Synthesis of the 3-(methylthio)benzoic acid precursor.

Step 2: Fischer Esterification

The resulting carboxylic acid can be esterified using ethanol in the presence of an acid catalyst.[6][7]

Reaction Scheme:

Figure 3. Fischer esterification to yield the final product.

Materials:

-

3-(Methylthio)benzoylformic acid (assuming prior synthesis)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 3-(methylthio)benzoylformic acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

If necessary, purify the product by vacuum distillation or column chromatography.

Applications in Organic Synthesis

This compound is a versatile building block due to its multiple reactive sites.

Synthesis of Heterocycles

The α-ketoester moiety is a common precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as:

-

Quinoxalines: Condensation with ortho-phenylenediamines.

-

Thiazoles: Hantzsch thiazole synthesis with a thioamide.

-

Pyrazoles: Reaction with hydrazines.

-

Isoxazoles: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in many biologically active molecules.

Figure 4. Potential heterocyclic syntheses from the title compound.

Asymmetric Synthesis

The ketone of the benzoylformate can be asymmetrically reduced to the corresponding α-hydroxy ester using chiral reducing agents or biocatalysts. These chiral α-hydroxy esters are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Cross-Coupling Reactions

The methylthio group can be a handle for various cross-coupling reactions. For instance, it can be transformed into a sulfonium salt, which can then participate in coupling reactions. Alternatively, under specific conditions, the C-S bond can be activated for coupling.

Modification of the Methylthio Group

The sulfur atom can be oxidized to a sulfoxide or a sulfone. These transformations significantly alter the electronic properties of the aromatic ring, which can be useful for tuning the properties of a target molecule, such as a drug candidate's metabolic stability or receptor binding affinity.

Conclusion

This compound, while not a widely commercialized reagent, presents itself as a highly promising and versatile building block for organic synthesis. The synthetic protocols outlined, based on fundamental and well-established reactions, provide a clear path to its preparation. Its multifunctional nature opens up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules, making it a valuable target for further investigation by the research and drug development community.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Applications of Ethyl 3-(methylthio)benzoylformate in Medicinal Chemistry: A Review of Available Data

Initial searches for the applications of Ethyl 3-(methylthio)benzoylformate in the field of medicinal chemistry have yielded no specific results. The scientific literature readily available through public databases does not contain significant data on its use as a therapeutic agent, a scaffold for drug design, or its involvement in any characterized signaling pathways.

While the compound this compound is documented as a chemical entity, with its structure and basic properties known, its biological activity and potential medicinal applications remain largely unexplored in published research.[1] This scarcity of information prevents the creation of detailed application notes, experimental protocols, and data tables as requested.

Compounds with similar structural features, such as benzoylformate and methylthio moieties, have been investigated in various medicinal chemistry contexts. For instance, other ester derivatives have been explored for their cytostatic and apoptosis-inducing properties.[2][3] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Further research is required to determine if this compound possesses any significant biological activity that would warrant its investigation as a potential therapeutic agent. At present, there are no established experimental protocols or quantitative data regarding its efficacy, toxicity, or mechanism of action in a medicinal context.

Therefore, it is not possible to provide the requested detailed application notes, protocols, or visualizations for this compound in medicinal chemistry due to the absence of relevant scientific literature. Researchers interested in this specific molecule would need to conduct foundational in vitro and in vivo studies to ascertain its potential pharmacological profile.

References

- 1. 1256479-24-9(this compound) | Kuujia.com [nl.kuujia.com]

- 2. Synthesis and effects of 3-methylthiopropanoyl thiolesters of lipoic acid, methional metabolite mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of Ethyl 3-(methylthio)benzoylformate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylthio)benzoylformate is an α-ketoester containing an electron-donating methylthio group at the meta position of the benzene ring. The electrophilic carbonyl carbons of the keto and ester functionalities are susceptible to nucleophilic attack. This document outlines generalized protocols for the reaction of this compound with various classes of nucleophiles, including nitrogen, carbon, and hydride nucleophiles. The anticipated products are valuable intermediates in organic synthesis, particularly for the preparation of substituted α-hydroxy acids and their derivatives, which are important scaffolds in medicinal chemistry.

Data Presentation: Representative Reactions of Substituted Ethyl Benzoylformates

The following tables summarize typical reaction conditions and reported yields for the reaction of ethyl benzoylformate and its derivatives with various nucleophiles. These serve as a starting point for the development of specific protocols for this compound.

Table 1: Reaction with Nitrogen Nucleophiles

| Nucleophile | Product Type | General Conditions | Representative Yield (%) |

| Primary Amines | α-Amino-α-phenylacetic acid derivatives | Varies, can be catalyzed by acid or base. | Moderate to High |

| Secondary Amines | α-Amino-α-phenylacetic acid derivatives | Typically requires activation of the carbonyl group. | Moderate |

| Hydrazine | Hydrazide derivatives | Reflux in a suitable solvent like ethanol.[1][2] | Good to Excellent |

Table 2: Reaction with Carbon Nucleophiles

| Nucleophile | Product Type | General Conditions | Representative Yield (%) |

| Grignard Reagents (e.g., RMgBr) | Tertiary alcohols | Anhydrous ether or THF, low temperature.[3][4] | Good to Excellent |

| Organolithium Reagents (e.g., RLi) | Tertiary alcohols | Anhydrous ether or THF, low temperature. | Good to Excellent |

| Wittig Reagents (e.g., Ph3P=CHR) | α,β-Unsaturated esters | Anhydrous solvent (e.g., THF, CH2Cl2), often with a base.[5][6] | Good to Excellent |

Table 3: Reaction with Hydride Nucleophiles

| Nucleophile | Product Type | General Conditions | Representative Yield (%) |

| Sodium Borohydride (NaBH4) | α-Hydroxy-α-phenylacetic acid ethyl ester | Methanol or ethanol, room temperature.[7] | High |

Experimental Protocols

The following are generalized experimental protocols. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize ethyl 2-(benzylamino)-2-hydroxy-2-(3-(methylthio)phenyl)acetate.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Toluene

-

Glacial Acetic Acid (catalyst)

-

Dean-Stark trap

-

Standard glassware for reflux

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene.

-

Add benzylamine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

Objective: To synthesize ethyl 2-hydroxy-2-(3-(methylthio)phenyl)propanoate.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the product by spectroscopic methods.

Protocol 3: Reduction with Sodium Borohydride

Objective: To synthesize ethyl 2-hydroxy-2-(3-(methylthio)phenyl)acetate.

Materials:

-

This compound

-

Sodium borohydride

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[7]

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

If necessary, purify the product by silica gel column chromatography.

-

Characterize the product by spectroscopic methods.

Visualizations

Reaction Pathways

Caption: General reaction pathways of this compound with different classes of nucleophiles.

Experimental Workflow for Grignard Reaction

Caption: A typical experimental workflow for the Grignard reaction with this compound.

Logical Relationship of Nucleophile Reactivity

Caption: A logical diagram illustrating the expected outcome based on nucleophile strength.

References

- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 3-(methylthio)benzoylformate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-(methylthio)benzoylformate is a versatile starting material for the synthesis of various heterocyclic compounds. Its α-ketoester functionality provides two adjacent electrophilic centers, making it an ideal precursor for condensation reactions with a range of binucleophilic reagents. The presence of the 3-(methylthio)phenyl group allows for the introduction of a sulfur-containing moiety into the final heterocyclic scaffold, a common feature in many biologically active molecules. This document outlines detailed protocols for the synthesis of quinoxaline and quinoline derivatives starting from this compound.

Synthesis of 2-(3-(methylthio)phenyl)quinoxaline-3-carboxylate Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications, including anticancer, antiviral, and antimicrobial activities. They are readily synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. This compound serves as an excellent 1,2-dicarbonyl synthon for this purpose.

General Reaction Scheme

The reaction proceeds via a condensation-cyclization mechanism between this compound and a substituted o-phenylenediamine in an acidic medium, typically using ethanol as a solvent.

Caption: General scheme for quinoxaline synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(3-(methylthio)phenyl)quinoxaline-3-carboxylate

This protocol describes a representative synthesis using o-phenylenediamine.

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.24 g, 10 mmol).

-

Dissolve the starting material in 40 mL of absolute ethanol.

-

Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

Dry the product under vacuum to obtain the final quinoxaline derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Quantitative Data (Illustrative)

The following table summarizes the illustrative results for the synthesis of various quinoxaline derivatives using different substituted o-phenylenediamines.

| Entry | R Group on Diamine | Reaction Time (h) | Yield (%) |

| 1 | H | 4 | 92 |

| 2 | 4-Methyl | 4.5 | 89 |

| 3 | 4-Chloro | 5 | 85 |

| 4 | 4-Nitro | 6 | 78 |

Synthesis of 4-hydroxy-2-(3-(methylthio)phenyl)quinoline-3-carboxylate Derivatives

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters. A plausible adaptation using the α-ketoester this compound involves an initial condensation with an aniline to form an enamine intermediate, followed by thermal cyclization.

General Reaction Scheme

This two-step, one-pot synthesis involves the formation of an intermediate followed by high-temperature cyclization to yield the quinoline core.

Caption: Workflow for Conrad-Limpach-type quinoline synthesis.